molecular formula C24H24F3NO5 B7741857 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B7741857
M. Wt: 463.4 g/mol
InChI Key: WGKTXCWFDRYGOL-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure, substituted with various functional groups including a 3,4-dimethoxyphenyl group, a piperidin-1-ylmethyl group, and a trifluoromethyl group. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This step involves the condensation of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions to form the chromen-4-one core.

    Introduction of the 3,4-dimethoxyphenyl group: This can be achieved through a Friedel-Crafts acylation reaction, where the chromen-4-one core is reacted with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Hydroxylation at position 7:

    Attachment of the piperidin-1-ylmethyl group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with piperidine to form the piperidin-1-ylmethyl substituent.

    Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at position 7 can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The chromen-4-one core can be reduced to form a dihydrochromen-4-one derivative.

    Substitution: The piperidin-1-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to cleave the ester or amide bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a suitable base.

    Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

Major Products Formed

    Oxidation: Ketone or carboxylic acid derivatives.

    Reduction: Dihydrochromen-4-one derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Cleaved products such as phenols, carboxylic acids, or amines.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and proteins involved in various biological processes.

    Pathways: Modulation of signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, and NF-κB pathway, which are involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-dimethoxyphenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one: Lacks the piperidin-1-ylmethyl group.

    3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(methyl)-2-(trifluoromethyl)-4H-chromen-4-one: Contains a methyl group instead of the piperidin-1-ylmethyl group.

    3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one: Lacks the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group and the piperidin-1-ylmethyl group in 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one imparts unique chemical and biological properties, such as increased lipophilicity, metabolic stability, and potential for specific biological interactions.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F3NO5/c1-31-18-9-6-14(12-19(18)32-2)20-21(30)15-7-8-17(29)16(13-28-10-4-3-5-11-28)22(15)33-23(20)24(25,26)27/h6-9,12,29H,3-5,10-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKTXCWFDRYGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3CN4CCCCC4)O)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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